molecular formula C13H23ClN2O3 B15130910 tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride

tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride

Cat. No.: B15130910
M. Wt: 290.78 g/mol
InChI Key: TWHDDXPHXUZKAD-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride is an organic compound with the molecular formula C13H22N2O3. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate can be synthesized through the reaction of 2,8-diazaspiro[4.5]decane-8-ol with tert-butyl anhydride. This reaction typically occurs under an inert atmosphere and requires an acid catalyst . The reaction conditions include maintaining a temperature range of 2-8°C to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amides, esters, and other spirocyclic compounds .

Scientific Research Applications

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptor proteins, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets, making it valuable in drug discovery and development .

Properties

Molecular Formula

C13H23ClN2O3

Molecular Weight

290.78 g/mol

IUPAC Name

tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H22N2O3.ClH/c1-12(2,3)18-11(17)15-9-6-13(10(15)16)4-7-14-8-5-13;/h14H,4-9H2,1-3H3;1H

InChI Key

TWHDDXPHXUZKAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1=O)CCNCC2.Cl

Origin of Product

United States

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